N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted with a 3-cyanopyridin-2-yl-oxy group at the 4-position, linked via a sulfonyl bridge to a para-substituted phenylacetamide moiety. This compound’s design integrates multiple pharmacophores:
- Cyanopyridinyloxy group: Enhances binding affinity to targets like ion channels or enzymes due to its electron-withdrawing properties and aromatic interactions.
- Piperidine-sulfonyl-phenyl scaffold: A common motif in analgesics and anti-inflammatory agents, as seen in related compounds .
- Acetamide group: Improves metabolic stability and solubility compared to simpler aniline derivatives .
Propriétés
IUPAC Name |
N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCXBCISULGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic routes and reaction conditions
Initial Nucleophilic Substitution: : The synthesis starts with the reaction between 3-cyanopyridine and piperidine, forming a 3-cyanopyridine-piperidine intermediate. This reaction typically requires a base like triethylamine and is conducted under anhydrous conditions to avoid hydrolysis.
Oxidation: : The intermediate undergoes oxidation to introduce a sulfonyl group. This step may involve oxidizing agents like sulfur trioxide or chlorosulfonic acid.
Nucleophilic Addition: : The sulfonylated intermediate reacts with 4-aminobenzene sulfonamide, forming the target compound. This step is typically carried out in a solvent such as dichloromethane at room temperature.
Industrial production methods
Scale-Up Synthesis: : To produce the compound industrially, the reactions are optimized for larger scale by using high-pressure reactors and continuous flow systems.
Purification: : The final compound is purified through recrystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of reactions
Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, affecting the pyridine ring.
Reduction: : It can be reduced using agents like lithium aluminum hydride, affecting the nitrile group.
Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where different functional groups can replace the sulfonamide part.
Common reagents and conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Nucleophiles like amines or alkoxides under basic conditions.
Major products formed
Oxidation: : Products like carboxylic acids or sulfoxides.
Reduction: : Products like amines.
Substitution: : Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as a building block in synthetic chemistry for creating new molecules with potential pharmacological activities.
Biology
Serves as a ligand in biochemical studies to investigate receptor-ligand interactions.
Medicine
Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Utilized in the development of novel materials, particularly those requiring specific binding properties or structural features.
Mécanisme D'action
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics, such as blood-brain barrier penetration or metabolic stability .
Functional Group Impact on Activity
- Sulfonamide Linkage : Critical for maintaining spatial orientation between the piperidine and phenylacetamide groups. All compounds in Table 1 retain this feature, suggesting its necessity for receptor binding .
- Cyanopyridinyloxy vs. Chlorophenoxy (Compound A, ): Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) replaces the cyanopyridine group with a chlorophenoxy-triazine system. The triazine ring may confer distinct binding modes (e.g., intercalation with DNA or enzymes), whereas the cyanopyridine group likely favors kinase or channel interactions .
Quinoline-Based Analogs ()
The patent in describes quinoline derivatives with acetamide and piperidine-oxy groups, such as N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key differences include:
- Piperidinylidene Acetamide : A unique sp³-hybridized nitrogen, contrasting with the sulfonyl-linked acetamide in the target compound. This may reduce conformational flexibility but improve metabolic resistance .
Simpler Acetamide Derivatives ()
N-(4-hydroxyphenyl)acetamide (paracetamol analog) lacks the sulfonyl-piperidine scaffold, resulting in:
- Activity Profile : Primarily cyclooxygenase (COX) inhibition, whereas sulfonyl-piperidine analogs may act on sodium channels or inflammatory pathways .
Activité Biologique
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Formula : C23H26N4O3S
Molecular Weight : 426.54 g/mol
Synthesis
The synthesis of N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions:
- Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.
- Introduction of the Cyanopyridine Group : Achieved via nucleophilic substitution reactions.
- Coupling with Benzenesulfonamide : Involves amide bond formation to complete the structure.
Anticancer Activity
Recent studies have demonstrated that compounds related to N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exhibit significant anticancer properties:
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF-7 | 0.87 | 20 |
| Compound B | MDA-MB-231 | 1.75 | 15 |
| 5-Fluorouracil | MCF-7 | 17.02 | - |
In a comparative study, the synthesized compound showed better growth inhibition in MCF-7 and MDA-MB-231 cancer cells than the standard drug 5-Fluorouracil, indicating its potential as an effective anticancer agent .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, treatment with related compounds resulted in increased levels of caspase 9, a key apoptotic marker, suggesting that these compounds promote programmed cell death in cancer cells .
Case Studies
- Study on Anticancer Efficacy : A study involving various derivatives of the compound revealed that specific modifications to the piperidine and sulfonamide moieties significantly enhanced anticancer activity against breast cancer cell lines .
- Neuroprotective Effects : In addition to anticancer properties, some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The ability to inhibit acetylcholinesterase was noted, which is crucial for potential treatments for conditions like Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
